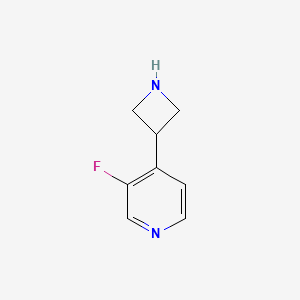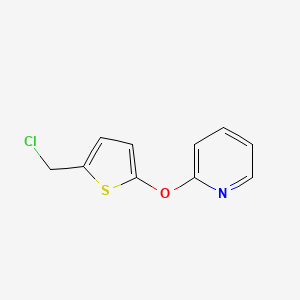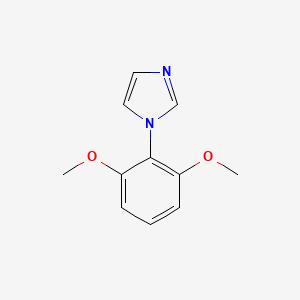
1-(2,6-Dimethoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically proceeds as follows:
Starting Materials: 2,6-dimethoxybenzaldehyde, glyoxal, ammonium acetate.
Reaction Conditions: Acidic medium, typically using acetic acid.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imidazole ring or the methoxy groups, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The methoxy groups and the imidazole ring play crucial roles in binding to the active site of the enzyme, leading to inhibition or activation of its activity.
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
2,6-Dimethoxyphenol: This compound shares the 2,6-dimethoxyphenyl group but lacks the imidazole ring. It is used in antioxidant research and as a building block in organic synthesis.
1-(2,4-Dimethoxyphenyl)-1H-imidazole: This compound has a similar structure but with different substitution patterns on the phenyl ring. It may exhibit different chemical and biological properties.
1-(2,6-Dimethoxyphenyl)-2,2-difluoroethanone: This compound contains a difluoroethanone group instead of the imidazole ring. It is used in research related to fluorinated compounds and their applications.
The uniqueness of this compound lies in its combination of the 2,6-dimethoxyphenyl group and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)13-7-6-12-8-13/h3-8H,1-2H3 |
InChI Key |
TYZQGRAWHCYDMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


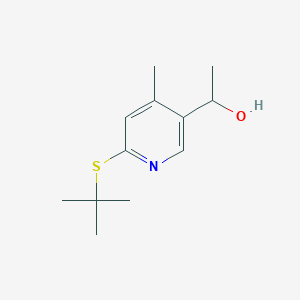
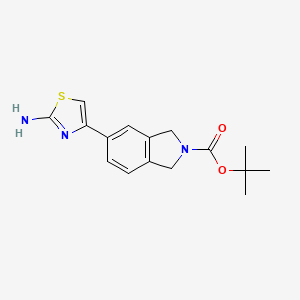
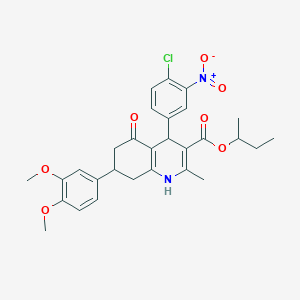
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12997529.png)
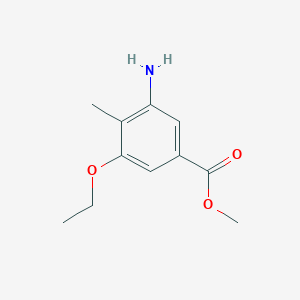
![Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12997544.png)



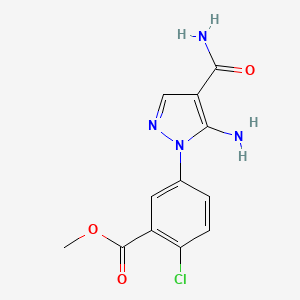
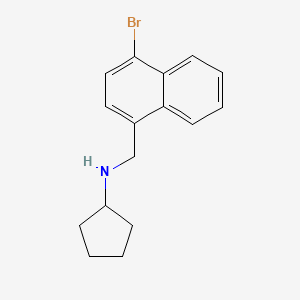
![Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997565.png)
